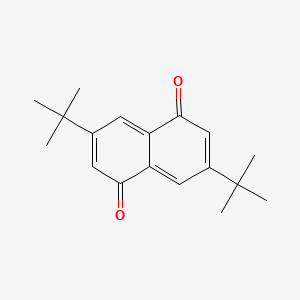
3,7-Di-tert-butylnaphthalene-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Di-tert-butylnaphthalene-1,5-dione is an organic compound with the molecular formula C18H22O2 It is characterized by the presence of two tert-butyl groups attached to a naphthalene ring, which also contains two ketone functionalities at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Di-tert-butylnaphthalene-1,5-dione typically involves the Friedel-Crafts acylation of naphthalene derivatives. One common method includes the reaction of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,7-Di-tert-butylnaphthalene-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of diols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3,7-Di-tert-butylnaphthalene-1,5-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 3,7-Di-tert-butylnaphthalene-1,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition of specific enzymes or modulation of signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A structurally related compound with similar quinone functionalities.
2,3-Di-tert-butyl-1,4-naphthoquinone: Another derivative with tert-butyl groups and quinone functionalities.
Uniqueness
3,7-Di-tert-butylnaphthalene-1,5-dione is unique due to the specific positioning of the tert-butyl groups and ketone functionalities, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
54532-93-3 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3,7-ditert-butylnaphthalene-1,5-dione |
InChI |
InChI=1S/C18H22O2/c1-17(2,3)11-7-13-14(15(19)9-11)8-12(10-16(13)20)18(4,5)6/h7-10H,1-6H3 |
InChI Key |
LKPNJVWRIMTOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C2=CC(=CC(=O)C2=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



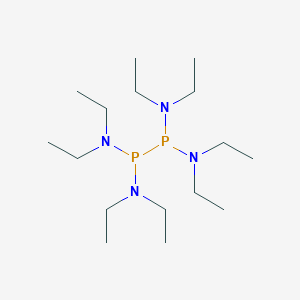
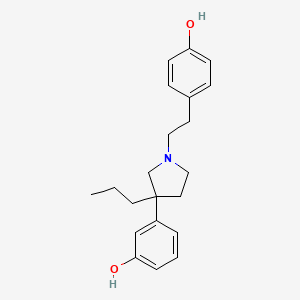
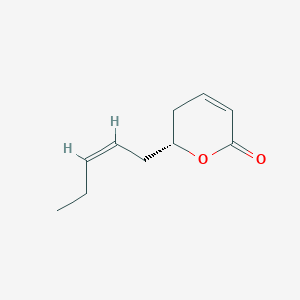
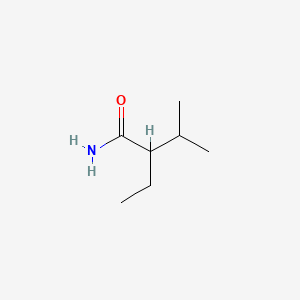
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)
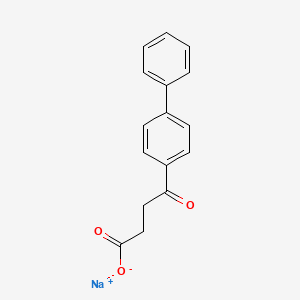
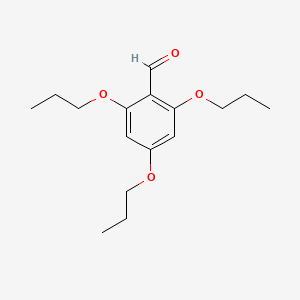

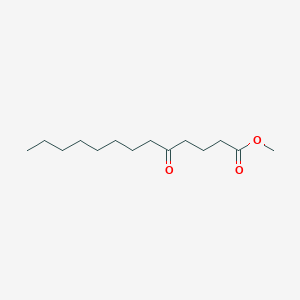

![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B13796458.png)
![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)
